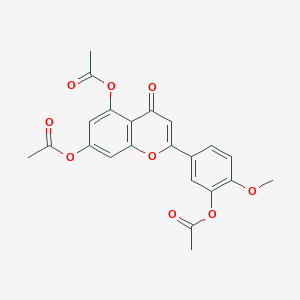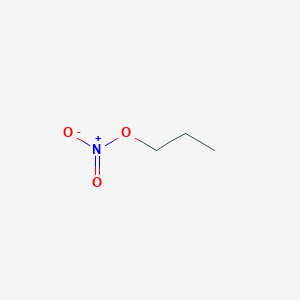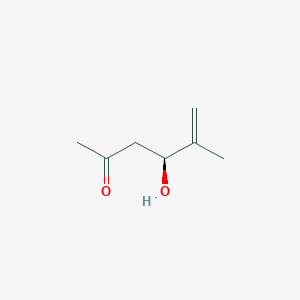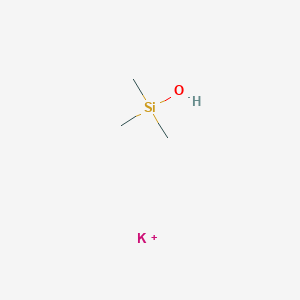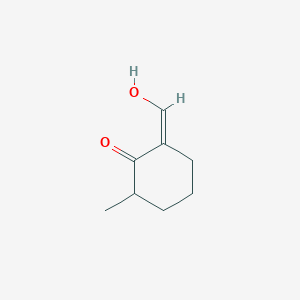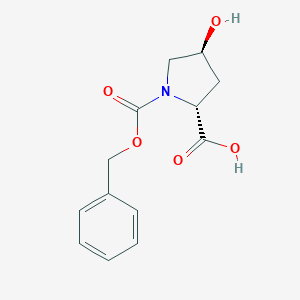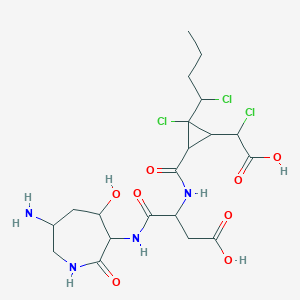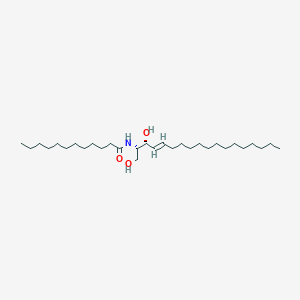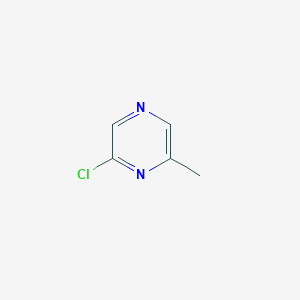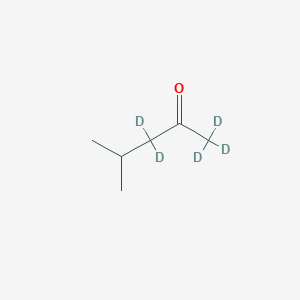
4-Méthyl-2-pentanone-1,1,1,3,3-d5
Vue d'ensemble
Description
It has the molecular formula C6H7D5O and a molecular weight of 105.1897 . This compound is often used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and experimental applications.
Applications De Recherche Scientifique
4-Methyl-2-pentanone-1,1,1,3,3-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an isotopic tracer in hydrogen-deuterium exchange experiments to study reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound is used in the development of new materials and in quality control processes
Mécanisme D'action
4-Methyl-2-pentanone-1,1,1,3,3-d5
, also known as 1,1,1,3,3-pentadeuterio-4-methylpentan-2-one or 2-Pentanone, 4-methyl-1,1,1,3,3-d5- , is a deuterated compound of 4-methyl-2-pentanone . Here’s an overview of its mechanism of action:
Target of Action
The primary target of 4-Methyl-2-pentanone-1,1,1,3,3-d5 is the central nervous system . It’s commonly used as an organic solvent .
Mode of Action
As a deuterated compound, it’s often used in hydrogen-deuterium exchange experiments to reveal the transfer pathways and reaction kinetics of hydrogen atoms .
Pharmacokinetics
As a volatile organic compound, it’s likely to be rapidly absorbed and distributed in the body .
Result of Action
It’s occasionally found as a volatile component of urine, making it a biological marker of occupational exposure to this solvent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored away from strong oxidizing agents and flammable materials to prevent fire or explosion .
Méthodes De Préparation
4-Methyl-2-pentanone-1,1,1,3,3-d5 can be synthesized through a deuterium exchange reaction. This involves the reaction of regular 4-methyl-2-pentanone with deuterium gas, resulting in the replacement of hydrogen atoms with deuterium . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature and pressure to ensure efficient hydrogen-deuterium exchange.
Analyse Des Réactions Chimiques
4-Methyl-2-pentanone-1,1,1,3,3-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: It can be reduced to form alcohols or other reduced products.
Comparaison Avec Des Composés Similaires
4-Methyl-2-pentanone-1,1,1,3,3-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
4-Methyl-2-pentanone: The non-deuterated version, commonly used as a solvent and in industrial applications.
Isopropylacetone-D5: Another deuterated ketone with similar applications but different structural properties.
Methyl isobutyl ketone: A widely used solvent with applications in various industries
These similar compounds share some applications but differ in their isotopic composition and specific uses in research and industry.
Propriétés
IUPAC Name |
1,1,1,3,3-pentadeuterio-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZESTWPVYFNL-IKISXXDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197521 | |
| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-81-7 | |
| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4840-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


